Product packaging for Docosahexaenoylethanolamide (DHEA)(Cat. No.:)

Docosahexaenoylethanolamide (DHEA)

Cat. No.: B13392468
M. Wt: 371.6 g/mol
InChI Key: GEEHOLRSGZPBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docosahexaenoylethanolamide (DHEA), also known as synaptamide, is an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). Despite its structural similarity to endocannabinoids, it acts through non-cannabinoid receptor pathways, making it a compound of significant interest in neuroscience and immunology research . Its primary research applications focus on neuroprotection and the modulation of inflammation. Studies have demonstrated that DHEA promotes cognitive recovery and reduces neuroinflammation following mild traumatic brain injury (mTBI) by inhibiting pro-inflammatory microglial activity and reducing levels of IL-1β and IL-6 in the cerebral cortex . The compound exerts potent anti-inflammatory effects in models of LPS-induced neuroinflammation by upregulating the cAMP/PKA signaling pathway, leading to the phosphorylation of CREB and inhibition of NF-κB nuclear translocation . DHEA is also recognized for its neurotrophic properties, as it promotes neurogenesis, neurite outgrowth, and synaptogenesis in developing neurons, primarily through binding to the GPR110 (ADGRF1) receptor . Furthermore, oxidative metabolites of DHEA, such as 10,17-diHDHEA, have been identified as potent novel molecules with anti-inflammatory and organ-protective properties, acting as agonists for the CB2 receptor . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H37NO2 B13392468 Docosahexaenoylethanolamide (DHEA)

Properties

Molecular Formula

C24H37NO2

Molecular Weight

371.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)

InChI Key

GEEHOLRSGZPBSM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Origin of Product

United States

Biosynthesis and Endogenous Regulation of Docosahexaenoylethanolamide

Enzymatic Synthesis Pathways of Docosahexaenoylethanolamide

The primary mechanism for the biosynthesis of DHEA in the brain is understood to be the N-acylation phosphodiesterase pathway. nih.gov This process is analogous to the synthesis of anandamide (B1667382) (AEA), another well-known endocannabinoid. nih.gov The synthesis involves a two-step enzymatic process.

First, the fatty acid DHA is incorporated into a phosphatidylethanolamine (B1630911) (PE) molecule, forming an N-acylphosphatidylethanolamine (NAPE) intermediate known as N-docosahexaenoylphosphatidylethanolamine (NDoPE). nih.gov Subsequently, the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes NDoPE to release DHEA. nih.gov Studies in neuronal cells have confirmed that DHEA production is mediated, at least in part, through the hydrolysis of NDoPE by NAPE-PLD. nih.gov Inhibition of NAPE-PLD has been shown to significantly decrease the production of endogenously derived N-acylethanolamines (NAEs), including DHEA. nih.gov

While the precise biochemical mechanisms are still under investigation, it is believed that pathways similar to those for anandamide synthesis are involved. nih.gov The degradation of DHEA is also a key aspect of its metabolism. The enzyme Fatty Acid Amide Hydrolase (FAAH), which is the primary enzyme for breaking down anandamide, also metabolizes DHEA. nih.gov

Enzyme/IntermediateRole in DHEA Biosynthesis
N-docosahexaenoylphosphatidylethanolamine (NDoPE) An essential intermediate formed by the acylation of phosphatidylethanolamine with DHA. nih.gov
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) The key enzyme that hydrolyzes NDoPE to produce DHEA. nih.gov
Fatty Acid Amide Hydrolase (FAAH) The enzyme responsible for the metabolic degradation of DHEA. nih.gov

Regulation of Endogenous Docosahexaenoylethanolamide Levels in Neural Tissues

The concentration of DHEA in neural tissues is tightly regulated by several factors, primarily the availability of its precursor, DHA, and the activity of metabolic enzymes. Any factor that leads to the mobilization of DHA from the lipid stores within the brain can potentially increase the endogenous levels of DHEA. nih.gov

The activity of the degrading enzyme FAAH plays a crucial role in regulating DHEA levels. The use of FAAH inhibitors, such as URB597, has been shown to enhance the effects of DHA on neurite growth and synaptogenesis, indicating that blocking DHEA degradation increases its effective concentration and biological activity. nih.gov

Regulatory FactorEffect on DHEA LevelsResearch Finding
DHA Mobilization IncreaseFactors that stimulate the release of DHA from neural lipid stores can enhance DHEA synthesis. nih.gov
NAPE-PLD Inhibitors DecreaseChemical inhibitors of NAPE-PLD reduce the production of DHEA in neuronal cells. nih.gov
FAAH Inhibitors (e.g., URB597) IncreaseBy blocking its degradation, FAAH inhibitors potentiate the levels and actions of DHEA. nih.gov
Cannabis Abstinence (Preliminary) IncreaseElevated plasma DHEA has been observed in early abstinence from cannabis, suggesting a regulatory link to the cannabinoid system. jefferson.edu

Dietary Docosahexaenoic Acid (DHA) Status and Docosahexaenoylethanolamide Formation

DHA is an essential omega-3 polyunsaturated fatty acid that is fundamental for the proper function of the nervous system, particularly the brain and retina. nih.gov Since the human body cannot efficiently synthesize DHA from its precursor, alpha-linolenic acid (ALA), dietary intake is crucial to maintain adequate levels. nih.govnih.gov

The status of dietary DHA directly impacts the formation of DHEA. Neuronal cells utilize unesterified DHA from the brain's supply to synthesize DHEA. nih.gov Studies have shown that neuronal cells produce significant amounts of DHEA when supplied with exogenous DHA, which suggests that an individual's inherent DHEA production can be boosted by factors that increase DHA availability in the brain. nih.gov

Interestingly, dietary DHA itself can regulate its own synthesis in the liver from ALA through a feedback inhibition mechanism. nih.gov High levels of dietary DHA can suppress the enzymatic elongation of eicosapentaenoic acid (EPA) to DHA. nih.gov This regulatory loop underscores the importance of a direct dietary source of DHA for ensuring sufficient substrate availability for the production of its bioactive metabolites like DHEA. Many of the neurogenic effects attributed to DHA may be mediated by DHEA, which activates signaling pathways that promote the differentiation of neural stem cells. mdpi.com

Compound Names

Abbreviation / Common NameFull Chemical Name
DHEA / Synaptamide (B1662480)Docosahexaenoylethanolamide
DHADocosahexaenoic Acid
AEA / AnandamideN-arachidonoylethanolamine
NAPEN-acylphosphatidylethanolamine
NDoPEN-Docosahexaenoylphosphatidylethanolamine
PEPhosphatidylethanolamine
NAEN-acylethanolamine
NAPE-PLDN-acylphosphatidylethanolamine-specific phospholipase D
FAAHFatty Acid Amide Hydrolase
ALAAlpha-linolenic acid
EPAEicosapentaenoic acid

Molecular and Cellular Mechanisms of Docosahexaenoylethanolamide Action

Receptor Interactions and Signal Transduction

DHEA exerts its biological effects through interactions with several key cellular receptors, initiating a cascade of intracellular events. These interactions are crucial for its roles in neurogenesis, synaptogenesis, and neuroinflammation.

G Protein-Coupled Receptor 110 (GPR110) Activation

A primary target of DHEA is the orphan G protein-coupled receptor 110 (GPR110), also known as ADGRF1. nih.govrepec.orgresearchgate.net The binding of DHEA to GPR110 has been identified as a key mechanism underlying its neurogenic and synaptogenic effects. nih.govrepec.org This interaction deorphanizes GPR110, establishing it as a functional receptor for synaptamide (B1662480) and providing a novel target for understanding neurodevelopmental processes. nih.govrepec.org Studies have shown that the disruption of this binding or the knockout of the GPR110 gene negates the biological activity of DHEA, whereas overexpression of GPR110 enhances it. nih.govrepec.org GPR110 is highly expressed in the fetal brain, with levels decreasing after birth, and its knockout in mice leads to deficits in memory. nih.govrepec.org

The activation of GPR110 by DHEA initiates downstream signaling, which has been shown to be critical for neuronal development and functional recovery after nerve injury. nih.gov Specifically, GPR110 activation can stimulate neurite extension in developing neurons and promote the extension of injured axons in adult mice. nih.gov

The activation of GPR110 by DHEA is directly linked to the production of cyclic AMP (cAMP). nih.govrepec.org DHEA binding to GPR110 triggers cAMP production with high potency. nih.govrepec.org This cAMP-dependent signaling pathway is fundamental to the bioactivity of DHEA. nih.govrepec.orgresearchgate.net For instance, in cortical neurons, DHEA has been shown to increase cAMP production, leading to neurite outgrowth and synaptogenesis. researchgate.net The inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis, prevents these DHEA-induced effects. nih.gov

The increase in intracellular cAMP levels upon GPR110 activation leads to the activation of Protein Kinase A (PKA). nih.govnih.gov Activated PKA, in turn, phosphorylates the cAMP Response Element-Binding Protein (CREB). nih.govnih.govnih.gov This phosphorylation is a critical step in initiating the transcription of genes involved in neuronal plasticity and survival. nih.govnih.gov Studies have demonstrated that DHEA treatment increases the phosphorylation of both PKA and CREB. nih.gov The PKA-CREB pathway has been shown to be involved in the expression of various genes, including vascular endothelial growth factor (VEGF). nih.gov Furthermore, this pathway is not only confined to the nucleus but also operates within the mitochondria to regulate mitochondrial function. nih.gov

Cannabinoid Receptor Interactions (e.g., CB1)

DHEA is structurally similar to the endocannabinoid anandamide (B1667382) (AEA) and has been investigated for its interaction with cannabinoid receptors, particularly the CB1 receptor. nih.govnih.gov However, its affinity for the CB1 receptor is considerably lower than that of AEA. nih.govnih.gov Reports indicate that DHEA is 8 to 22.5 times less potent in binding to the CB1 receptor compared to AEA. nih.gov

While some studies suggest a potential role for DHEA in the endocannabinoid system, the significance of its direct interaction with CB1 receptors in mediating its primary physiological effects, such as hippocampal development, is considered unlikely due to its weaker binding affinity compared to AEA. nih.gov The endocannabinoid system, which includes cannabinoid receptors, their endogenous ligands, and metabolic enzymes, is a complex signaling network involved in maintaining homeostasis. nih.govmdpi.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding

There is evidence to suggest that DHA, the precursor to DHEA, can activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), particularly in its oxidized forms. nih.gov While it is not definitively clear whether DHEA itself directly activates PPARγ, it appears to influence similar transcriptional activities as DHA, promoting the expression of specific synaptic proteins. nih.gov Given that DHEA is more effective than DHA in this regard, its involvement in these processes is strongly indicated. nih.gov The activation of PPARγ by omega-3 fatty acids like DHA has been linked to the downregulation of inflammatory responses. nih.gov

Modulation of Gene Expression Profiles

DHEA, through its receptor interactions and subsequent signaling cascades, significantly modulates the expression of various genes. This modulation underlies many of its physiological effects, from promoting neuronal development to regulating inflammation.

Treatment of C2C12 myoblasts with DHEA has been shown to alter the gene expression of the endocannabinoid system. nih.gov Specifically, it can influence the mRNA expression of key enzymes and receptors within this system. nih.gov In neuroinflammation models, DHEA has been found to suppress the LPS-induced mRNA expression of inflammatory cytokines, chemokines, and inducible nitric oxide synthase (iNOS) in the brain. nih.gov This anti-inflammatory effect is mediated by the inhibition of NF-κB activation, a key transcription factor for inflammatory genes. nih.gov

Furthermore, DHEA's precursor, DHA, has been shown to modulate the expression of genes involved in neurotransmission, leading to enhanced glutamatergic synaptic activities and increased expression of synapsin and glutamate (B1630785) receptor subunits. nih.gov DHA also influences the expression of genes regulated by the WNT and CREB signaling pathways, which are crucial for neuroplasticity and neuronal cell viability. researchgate.net In macrophages, DHA can suppress the expression of pro-inflammatory genes induced by lipopolysaccharide (LPS) and modulate genes involved in antioxidant responses and lipid metabolism. frontiersin.org

Table 1: Summary of DHEA Receptor Interactions and Signaling Pathways

Receptor/Pathway Interaction/Effect Key Findings References
GPR110 Direct activation Deorphanized as the receptor for DHEA (synaptamide); mediates neurogenesis and synaptogenesis. nih.govrepec.orgresearchgate.net
cAMP Signaling Increased production DHEA binding to GPR110 stimulates adenylyl cyclase, leading to elevated cAMP levels. nih.govrepec.orgnih.gov
PKA/CREB Pathway Activation Increased cAMP activates PKA, which then phosphorylates CREB, modulating gene expression. nih.govnih.govnih.gov
Cannabinoid Receptor 1 (CB1) Weak interaction Significantly lower binding affinity compared to anandamide (AEA). nih.govnih.gov
PPARγ Potential indirect activation May influence similar transcriptional activities as its precursor, DHA. nih.govnih.gov

Impact on Inflammatory Gene Expression (e.g., inducible Nitric Oxide Synthase (iNOS), Monocyte Chemotactic Protein-1 (MCP-1))

DHEA has demonstrated notable anti-inflammatory properties by directly modulating the expression of key inflammatory genes. In studies using RAW264.7 macrophage-like cells, DHEA has been shown to suppress the lipopolysaccharide (LPS)-induced messenger RNA (mRNA) expression of both inducible nitric oxide synthase (iNOS) and monocyte chemotactic protein-1 (MCP-1). cambridge.orgresearchgate.net Specifically, a 10 μM concentration of DHEA significantly reduced LPS-induced iNOS mRNA expression by up to 52% after 24 hours. cambridge.org A similar dose-dependent inhibition was observed for MCP-1 gene expression, with the highest tested dose of DHEA leading to a 51% reduction. cambridge.org This transcriptional downregulation of iNOS is critical as this enzyme is responsible for the production of nitric oxide, a key inflammatory mediator in various pathological conditions. cambridge.org Likewise, the reduction in MCP-1, a potent chemokine that recruits monocytes to sites of inflammation, underscores DHEA's capacity to temper the inflammatory response. cambridge.orgcapes.gov.brnih.gov

The anti-inflammatory effects of DHEA are mediated, at least in part, through its interaction with G-protein coupled receptor 110 (GPR110), which triggers a cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling pathway. nih.gov This signaling cascade can lead to the inhibition of pro-inflammatory gene transcription in both central and peripheral immune cells. nih.gov

Table 1: Effect of DHEA on Inflammatory Gene Expression in RAW264.7 Cells

GeneTreatmentConcentration% Reduction in mRNA ExpressionReference
iNOSDHEA + LPS10 μM52% cambridge.org
MCP-1DHEA + LPS10 μM51% cambridge.org

Influence on Endocannabinoid System (ECS) Gene Expression (e.g., CB1, CB2, N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), Diacylglycerol Lipase (B570770) (DAGL)α, DAGLβ, Fatty Acid Amide Hydrolase (FAAH))

DHEA, as an endocannabinoid-like molecule, exerts influence on the expression of genes within the endocannabinoid system. While some effects are inferred from studies on its precursor, DHA, direct actions of DHEA are being elucidated. The cannabinoid receptors CB1 and CB2 are key components of the ECS, and their expression is crucial for normal brain development and function. nih.govmdpi.commdpi.com Studies have shown that CB1 and CB2 expression can be altered in various pathological conditions. nih.govescholarship.org

Research on the direct impact of DHEA on ECS gene expression is still developing. However, studies on its precursor, DHA, have shown that dietary supplementation can alter the mRNA expression of key ECS genes. nih.gov For instance, a diet high in n-3 polyunsaturated fatty acids, including DHA, was found to increase the mRNA expression of CB1, CB2, N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), and diacylglycerol lipase (DAGL)α and DAGLβ in the muscle of mice. nih.gov NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines like DHEA, while DAGLs are involved in the synthesis of another major endocannabinoid, 2-arachidonoylglycerol (B1664049). nih.govresearchgate.netnih.gov Conversely, fatty acid amide hydrolase (FAAH), the primary degradative enzyme for N-acylethanolamines, can also be modulated, thereby influencing the duration of DHEA's signaling. nih.govnih.gov The expression of both NAPE-PLD and FAAH can be inversely related in certain tissues, suggesting a coordinated regulation of endocannabinoid tone. nih.gov

Effects on Synaptic Protein Expression (e.g., Synapsin, Glutamate Receptor Subunits like NR2B)

A significant aspect of DHEA's action is its ability to promote synaptogenesis, a process underpinned by the increased expression of crucial synaptic proteins. DHEA has been shown to enhance glutamatergic synaptic activity, which is accompanied by an increase in the expression of both synapsin and subunits of glutamate receptors. nih.govnih.gov

In cultured hippocampal neurons, treatment with DHEA leads to a notable increase in the expression of synapsins and the NR2B subunit of the NMDA-type glutamate receptor. nih.gov These effects are observed at concentrations substantially lower than those required for its precursor, DHA, to elicit similar responses, highlighting the potency of DHEA as a synaptogenic factor. nih.govnih.gov The NR2B subunit is known to play a significant role in synaptic transmission and plasticity. researchgate.net The increased expression of these synaptic proteins contributes to the neurite growth and enhanced synaptic function observed following DHEA treatment. nih.govnih.gov

Table 2: Effect of DHEA on Synaptic Protein Expression in Hippocampal Neurons

ProteinTreatmentOutcomeReference
SynapsinDHEA (0.1 µM)Increased expression nih.gov
NR2BDHEA (0.1 µM)Increased expression nih.gov

Lack of Direct Modulation of PPARα Downstream Targets (e.g., Carnitine Palmitoyltransferase 1A (CPT1A), Lipoprotein Lipase (LPL))

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism, including fatty acid oxidation. While DHA is known to act as a ligand for PPARs, studies on DHEA suggest a lack of direct modulation of PPARα's downstream targets. nih.govnih.govmdpi.com

Specifically, in studies with hippocampal neurons, treatment with DHEA did not alter the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1A) or Lipoprotein Lipase (LPL). nih.gov CPT1A is a rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids, and its gene is a known target of PPARα. nih.govnih.govresearchgate.netwikipedia.orgmedlineplus.gov Similarly, LPL, an enzyme that hydrolyzes triglycerides in lipoproteins, can be regulated by n-3 polyunsaturated fatty acids, but a direct effect by DHEA on its expression via PPARα has not been demonstrated. nih.govnih.govyoutube.com This finding suggests that the neurodevelopmental and synaptogenic effects of DHEA are likely independent of the PPARα signaling pathway. nih.gov

Intracellular Signaling Pathways

General Mechanisms of Action through Signaling Cascades

The primary mechanism through which DHEA exerts many of its effects is by activating specific intracellular signaling cascades. A key discovery in understanding DHEA's action was the identification of the orphan G-protein coupled receptor 110 (GPR110), also known as ADGRF1, as its functional receptor. nih.govmdpi.com

Upon binding to the GAIN domain of GPR110, DHEA triggers a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated G-protein. mdpi.com This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). nih.govresearchgate.netresearchgate.net The increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, including the cAMP-response element-binding protein (CREB). mdpi.com The activation of the GPR110/cAMP/PKA/CREB signaling pathway is central to the neurogenic, neuritogenic, and synaptogenic activities of DHEA. nih.govmdpi.com This signaling cascade also mediates the anti-inflammatory effects of DHEA in immune cells. nih.gov

Secondary Modulation of Phosphatidylserine (B164497) (PS) Accumulation (indirect effect via DHA metabolism)

While DHEA itself has not been shown to directly modulate the synthesis of phosphatidylserine (PS), it is an indirect beneficiary of the effects of its precursor, DHA, on PS metabolism. DHA has been demonstrated to positively modulate PS biosynthesis and accumulation, particularly in neuronal cells. researchgate.netnih.gov This increase in DHA-containing PS is crucial for neuronal survival and function. nih.govresearchgate.net

The mechanism involves the incorporation of DHA into membrane phospholipids, which can then be remodeled to form DHA-rich PS. nih.gov This enrichment of membranes with DHA-PS is thought to facilitate the translocation and activation of various kinases, thereby promoting cell survival and signaling. mdpi.com Since DHEA is synthesized from DHA, the cellular pool of DHA influences the availability of the substrate for DHEA production. Therefore, the enhanced accumulation of PS due to DHA enrichment creates a favorable membrane environment that can be influenced by and, in turn, support the actions of DHEA. It is important to note that this is an indirect effect, as the primary driver of increased PS accumulation is DHA itself.

Activation of Akt Kinase Pathway (indirect effect via DHA metabolism)

The metabolism of Docosahexaenoylethanolamide to DHA can indirectly trigger the activation of the Protein Kinase B (Akt) signaling pathway, a critical mediator of cell survival and metabolism. The activation of Akt by DHA is not universal and can be context-dependent, but a primary mechanism involves the modulation of the plasma membrane's composition and subsequent signaling events.

DHA, once integrated into membrane phospholipids, particularly increases the concentration of Phosphatidylserine (PS). qiagen.com This enrichment of PS in the neuronal membrane facilitates the recruitment of Akt to the plasma membrane, a crucial step for its activation. qiagen.com This translocation allows for the subsequent phosphorylation of Akt at two key residues: Threonine 308 (Thr-308) and Serine 473 (Ser-473). qiagen.com The phosphorylation at Thr-308 is carried out by phosphoinositide-dependent kinase-1 (PDK-1) in a manner that is dependent on phosphatidylinositol 3-kinase (PI3K) and its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). qiagen.com Full activation of Akt is achieved through this dual phosphorylation. qiagen.com

Research in various cell types has substantiated this pathway. In developing rat brain astrocytes, DHA was found to stimulate the expression of fatty acid-binding protein-7 (FABP7) in a process dependent on the PI3K/Akt pathway. nih.gov Furthermore, studies on endothelial cells using a combination of eicosapentaenoic acid (EPA) and DHA demonstrated that these fatty acids induce the phosphorylation of Akt at Ser473, as part of a redox-sensitive PI3-kinase/Akt signaling cascade that promotes endothelial nitric oxide synthase (eNOS) activation. plos.org

However, the effect of DHA on the Akt pathway can vary. For instance, in U937 human monocytic cells, DHA did not cause a significant change in the phosphorylation of Akt, suggesting that its role in inducing heme oxygenase-1 (HO-1) in these cells is likely independent of the PI3K/Akt pathway. researchgate.net Conversely, in some non-small cell lung cancer cells, DHA has been shown to inactivate Akt phosphorylation, an effect linked to the accumulation of intracellular reactive oxygen species (ROS). nih.gov These findings underscore that the influence of DHA on Akt signaling is highly dependent on the specific cellular environment and metabolic state.

Inhibition of Caspase Activity (indirect effect via DHA metabolism)

A significant consequence of Akt pathway activation by DHA is the promotion of cell survival through the inhibition of caspases, which are a family of proteases central to the execution of apoptosis (programmed cell death). This anti-apoptotic effect is an indirect result of the signaling cascade initiated by DHA-mediated Akt activation.

Once activated, Akt phosphorylates and inactivates several pro-apoptotic proteins. qiagen.com A key target is the Bcl-2 family member, BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Akt causes it to be sequestered in the cytoplasm, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondrial membrane. qiagen.com This inactivation of BAD leads to the inhibition of the caspase cascade and promotes cell survival. qiagen.com

Furthermore, Akt can more directly inhibit the apoptotic machinery by phosphorylating and inactivating Caspase-9, an initiator caspase in the intrinsic pathway of apoptosis. qiagen.com This action prevents the activation of downstream executioner caspases, such as Caspase-3, thereby halting the apoptotic process. The activation of the Akt pathway by DHA can, therefore, be seen as a crucial pro-survival signal that directly counteracts apoptotic stimuli. qiagen.com Studies in human cholangiocytes and hepatocytes have shown that DHEA (the precursor hormone, not to be confused with Docosahexaenoylethanolamide) can protect against apoptosis, an effect that may be partially mediated by its metabolites and their influence on survival pathways. mdpi.com

It is important to distinguish this indirect, anti-apoptotic mechanism from other reported effects of DHA. In many cancer cell lines, high concentrations of DHA have been shown to be pro-apoptotic, inducing caspase activation and cell death. nih.govnih.govnih.gov This pro-apoptotic effect is often mediated by different mechanisms, such as the generation of reactive oxygen species and is distinct from the pro-survival, anti-caspase activity mediated through the Akt pathway in other cellular contexts. nih.govmdpi.com

Neurobiological Roles of Docosahexaenoylethanolamide

Promotion of Neurite Development and Outgrowth

Docosahexaenoylethanolamide is a potent promoter of neurite growth and synaptogenesis. Studies on embryonic hippocampal neurons have shown that DHEA stimulates neurite development at concentrations substantially lower than its precursor, DHA. The treatment of cultured hippocampal neurons with DHEA leads to significant increases in neurite outgrowth. This suggests that the conversion of DHA to DHEA is a crucial mechanism for mediating the neurodevelopmental effects attributed to DHA. The effectiveness of DHEA in promoting neurite growth highlights its importance as a bioactive lipid mediator in the brain.

The neurodevelopmental effects of DHEA are mediated by the molecule itself, rather than through its conversion to other metabolites. The addition of inhibitors for enzymes like lipoxygenase, cyclooxygenase, or cytochrome P450 does not alter DHEA's bioactivity. While the precise signaling pathways are still under investigation, some evidence suggests that DHEA may function through a transcriptional mechanism. For instance, DHEA increases neurite growth in hippocampal neurons to a similar degree as 9-cis-retinoic acid, which is an activator of the retinoid X receptor (RXR), a nuclear transcription factor that DHA is also known to activate. This points to the possibility that DHEA's effects on neuronal morphology could be mediated through an RXR-dependent pathway.

Synaptogenesis and Synaptic Function Enhancement

Table 1: Comparative Effects of DHEA (Synaptamide) and DHA on Neurite Growth in Hippocampal Neurons
CompoundConcentrationEffect on Neurite GrowthReference
DHA0.5 µMSmall increase relative to control
DHEA (Synaptamide)0.05 µM (10-fold lower)Larger effect than 0.5 µM DHA

A significant aspect of DHEA's role in synaptic function is its specific enhancement of glutamatergic synaptic activity. Neurons treated with DHEA exhibit increased expression of glutamate (B1630785) receptor subunits. This molecular change translates to a significant increase in spontaneous synaptic activity, which is predominantly derived from glutamatergic synapses. The enhanced synaptic activity is abolished by the application of AMPA and NMDA receptor blockers, confirming that the effect is specific to the glutamatergic system. This demonstrates that DHEA's availability during neuronal development is critical for establishing robust excitatory synaptic transmission.

Induction of Neuronal Differentiation in Neural Stem Cells

Docosahexaenoylethanolamide is a potent neurogenic factor that induces the differentiation of neural stem cells (NSCs) into neurons. Treatment of NSCs with DHEA at low nanomolar concentrations significantly increases the number of cells expressing neuronal markers such as MAP2 and Tuj-1. This neurogenic effect is specific, as DHEA does not appear to affect the differentiation of NSCs into glial cells.

The mechanism underlying this process involves the activation of the protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. The induction of PKA/CREB phosphorylation is observed alongside the increase in neuron-positive cells. Furthermore, the use of PKA inhibitors or the knockdown of PKA abolishes the neuronal differentiation induced by DHEA, confirming the central role of this pathway.

Table 2: Effect of DHEA (Synaptamide) on Neural Stem Cell Differentiation
MarkerCell Type IndicatedEffect of DHEA TreatmentUnderlying MechanismReference
MAP2 and Tuj-1NeuronsSignificantly increased number of positive cellsPKA/CREB activation
GFAPGlial CellsNo effect on differentiationN/A

Implications for Hippocampal Development and Function

The effects of DHEA are particularly relevant to the development and function of the hippocampus, a brain region critical for learning and memory. DHEA is endogenously produced in the hippocampus, and its levels are influenced by dietary intake of n-3 fatty acids. The compound's demonstrated ability to promote neurite growth, synaptogenesis, and glutamatergic synaptic activity in hippocampal neurons provides a molecular basis for the role of its precursor, DHA, in supporting hippocampus-dependent cognitive functions. Deficiencies in hippocampal DHA have been shown to impair neurite growth and synaptogenesis, a condition that highlights the importance of the DHA-to-DHEA metabolic pathway for proper hippocampal neurodevelopment.

Immunomodulatory and Anti Inflammatory Actions of Docosahexaenoylethanolamide

Modulation of Pro-inflammatory Mediator Production (e.g., Monocyte Chemotactic Protein-1 (MCP-1), Nitric Oxide (NO))

DHEA has been shown to be a potent inhibitor of key pro-inflammatory mediators, notably Monocyte Chemotactic Protein-1 (MCP-1) and Nitric Oxide (NO). cambridge.org MCP-1, also known as CCL2, is a chemokine crucial for recruiting monocytes to sites of inflammation, a key event in the progression of chronic inflammatory conditions. cambridge.orgnih.gov NO, produced by inducible NO synthase (iNOS), is another important, though later-stage, mediator in both acute and chronic inflammation. cambridge.org

In studies using RAW264.7 macrophage cell lines and mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), DHEA demonstrated a significant, dose-dependent suppression of both MCP-1 and NO production. cambridge.orgcambridge.orgresearchgate.net Among a series of tested N-acylethanolamines, DHEA was identified as the most effective compound in suppressing LPS-induced NO release. cambridge.orgcambridge.org This inhibitory effect was observed in both in vitro cell cultures and ex vivo macrophages, indicating that the immunomodulatory effects can be attributed to the activity of DHEA itself. cambridge.orgresearchgate.net Pre-incubation of thioglycollate-elicited peritoneal macrophages with DHEA resulted in diminished levels of both NO and MCP-1 upon subsequent activation by LPS. cambridge.org

The table below summarizes the inhibitory effects of DHEA on the production of these pro-inflammatory mediators in LPS-stimulated macrophages.

MediatorCell TypeKey FindingsReference(s)
Nitric Oxide (NO) RAW264.7 MacrophagesDHEA was the most potent inhibitor among a series of NAEs, showing dose-dependent inhibition of NO release. cambridge.orgresearchgate.netcambridge.org
Mouse Peritoneal MacrophagesPre-incubation with DHEA led to a dose-dependent reduction in LPS-induced NO production. cambridge.orgresearchgate.net
Monocyte Chemotactic Protein-1 (MCP-1) RAW264.7 MacrophagesDHEA significantly suppressed the production of MCP-1, a cytokine pivotal in chronic inflammation. cambridge.orgresearchgate.net
Mouse Peritoneal MacrophagesDHEA treatment resulted in diminished levels of LPS-induced MCP-1. cambridge.orgresearchgate.net
3T3-L1 AdipocytesDHEA was found to decrease LPS-induced adipocyte MCP-1 levels. nih.gov

This table presents a summary of research findings on the effect of DHEA on pro-inflammatory mediators. The data is based on in vitro and ex vivo studies.

Effects on Inflammatory Gene Expression

The anti-inflammatory action of DHEA extends beyond the inhibition of mediator production to the regulation of inflammatory gene expression. The suppression of MCP-1 and NO by DHEA has been shown to occur at a transcriptional level. cambridge.orgcambridge.org

Research has confirmed that DHEA inhibits the gene expression of both MCP-1 and inducible NO synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. cambridge.org In LPS-stimulated RAW264.7 macrophages, a 10 μM concentration of DHEA significantly suppressed iNOS mRNA expression. cambridge.org A similar dose-dependent inhibition was observed for MCP-1 gene expression, with the highest tested dose of DHEA causing a significant reduction. cambridge.org These findings indicate that DHEA's mechanism of action involves intervening in the signaling cascades that lead to the transcription of key inflammatory genes. nih.gov Furthermore, studies on DHA, the precursor to DHEA, have shown it can decrease the mRNA levels of proinflammatory markers associated with inflammasome activation in the brain following injury. nih.gov

Novel Molecular Pathways Mediating Docosahexaenoic Acid (DHA)-Associated Anti-inflammatory Effects

The discovery of DHEA's anti-inflammatory properties has provided new insights into the molecular mechanisms behind the well-documented health benefits of its parent compound, DHA, and fish oil. cambridge.orgcambridge.org It is hypothesized that the conversion of DHA to its NAE derivative, DHEA, may be a key pathway contributing to its biological activity. nih.gov

Several novel molecular pathways for DHEA's action have been proposed and investigated:

GPR110 Receptor Activation: DHEA, also known as synaptamide (B1662480), has been shown to act as a signaling molecule in the brain. nih.gov Its anti-inflammatory activity may be realized through the GPR110 receptor, which is found on microglia, the primary immune cells of the central nervous system. nih.gov Activation of GPR110 by DHEA can attenuate microglial activity and reduce the production of pro-inflammatory cytokines. nih.gov

Endocannabinoid System Crosstalk: While direct activation of CB1 and CB2 receptors by DHEA in suppressing NO seems unlikely, the broader endocannabinoid system may still be involved. nih.govnih.gov The structural similarity of DHEA to endocannabinoids like anandamide (B1667382) suggests a potential for interaction with this system, and some anti-inflammatory effects of DHEA have been shown to be blocked by CB2 receptor antagonists in certain cell types. nih.govnih.gov

These findings collectively suggest that DHEA does not act through a single mechanism but rather modulates multiple pathways to exert its anti-inflammatory effects, providing a new understanding of how DHA-derived metabolites can influence inflammatory processes. cambridge.org

Metabolic Regulation by Docosahexaenoylethanolamide

Enhancement of Glucose Uptake in Myoblast Cell Cultures

Studies conducted on C2C12 myoblasts, a commonly used cell line for skeletal muscle research, have demonstrated that DHEA treatment leads to a notable increase in glucose uptake. frontiersin.orgnih.govnih.gov In both proliferating and differentiated C2C12 myoblasts, exposure to DHEA resulted in higher 24-hour glucose uptake compared to control cell cultures. frontiersin.orgnih.govnih.gov This suggests a potential role for DHEA in improving glucose homeostasis in skeletal muscle.

The mechanism behind this enhanced glucose uptake is linked to the positive influence of DHEA on insulin-stimulated glucose uptake pathways. frontiersin.org Research indicates that DHEA, along with its precursor DHA, supports improved insulin-stimulated glucose uptake in myoblasts. frontiersin.org Furthermore, some studies suggest that DHEA may influence the expression and translocation of glucose transporter proteins, such as GLUT4, which are crucial for transporting glucose into muscle cells. nih.gov

The table below summarizes the observed effects of DHEA on glucose uptake in myoblast cell cultures based on available research findings.

Cell LineCell StateTreatmentObservationReference
C2C12ProliferatingDocosahexaenoylethanolamide (DHEA)Higher basal glucose uptake compared to control. frontiersin.orgresearchgate.net
C2C12DifferentiatedDocosahexaenoylethanolamide (DHEA)Higher basal glucose uptake compared to control. frontiersin.orgresearchgate.net

Alteration of Peripheral Endocannabinoid System (ECS) Gene Expression in Skeletal Muscle

The endocannabinoid system, traditionally known for its role in the central nervous system, is also present in peripheral tissues like skeletal muscle and plays a role in metabolic regulation. frontiersin.orgnih.govnih.gov Overactivation of the peripheral ECS in skeletal muscle has been linked to diminished insulin (B600854) sensitivity. frontiersin.orgnih.govnih.gov DHEA has been shown to modulate the gene expression of key components of the ECS in skeletal muscle cells, suggesting a compensatory effect against the overactivation often associated with metabolic dysfunction. frontiersin.org

The table below outlines the reported changes in the gene expression of ECS components in myoblast cultures following treatment with precursors to DHEA.

Cell LineCell StateTreatmentGene/ProteinChange in ExpressionReference
C2C12DifferentiatedDocosahexaenoic acid (DHA)Cannabinoid Receptor 1 (CB1)Higher expression frontiersin.org
C2C12DifferentiatedDocosahexaenoic acid (DHA)Cannabinoid Receptor 2 (CB2)Higher expression frontiersin.org

Research Methodologies in Docosahexaenoylethanolamide Studies

In Vitro Cell Culture Models

In vitro models are fundamental for studying the direct effects of DHEA on specific cell types in a controlled environment, free from the systemic complexities of a whole organism.

Neuronal cell models are crucial for investigating the neurobiological effects of DHEA. Studies have utilized various neuronal cell lines and primary cultures to explore its role in neuronal development and function.

PC12 Cultures: The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model in neuroscience. nih.govcytion.com When treated with nerve growth factor (NGF), these cells differentiate into cells with characteristics of sympathetic neurons, making them suitable for studying neuronal differentiation. nih.gov Research on the parent compound, DHA, has shown it can protect NGF-differentiated PC12 cells from lipotoxicity by inhibiting apoptosis and necroptosis and enhancing autophagy. nih.gov While direct studies on DHEA in PC12 cells are less common, this model remains a valuable tool for exploring the broader family of N-acylethanolamides.

Cultured Rat Hippocampal Neurons: Primary cultures of hippocampal neurons from embryonic rats are instrumental in studying neurogenesis, synaptogenesis, and synaptic activity. nih.govnih.gov Research demonstrates that synthetic DHEA, also known as synaptamide (B1662480), promotes neurite growth and synaptogenesis in cultured embryonic day 18 (E-18) hippocampal neurons at concentrations significantly lower than its precursor, DHA. nih.gov Neurons treated with DHEA show an increased expression of synapsins and glutamate (B1630785) receptor subunits, leading to enhanced glutamatergic synaptic activity. nih.gov Furthermore, the active metabolism of DHA to DHEA has been observed in these hippocampal neuronal cultures. nih.gov

Embryonic Cortical Neurons: Similar to hippocampal neurons, primary cultures of cortical neurons from embryonic rats are used to study neuronal survival and development. nih.gov Studies have shown that the metabolism of DHA to DHEA is a significant mechanism for hippocampal neuronal development. nih.gov DHEA produced from DHA encourages neurite development, the formation of synapses, and the expression of synaptic proteins like synapsins and glutamate receptors, which ultimately improves synaptic transmission. nih.gov

Macrophage cell lines are vital for studying inflammatory processes and the immunomodulatory effects of various compounds.

RAW264.7 Cells: The RAW264.7 cell line, a murine macrophage-like cell line, is a standard model for investigating inflammation. cambridge.orgnih.gov In studies using RAW264.7 cells stimulated with lipopolysaccharide (LPS), DHEA has been shown to be a potent inhibitor of nitric oxide (NO) production. researchgate.net It also dose-dependently suppresses the production of monocyte chemotactic protein-1 (MCP-1), a key cytokine in chronic inflammation. cambridge.orgresearchgate.net The inhibitory effects of DHEA on MCP-1 release were observed at concentrations as low as 100 nM. cambridge.org

Mouse Peritoneal Macrophages: Primary macrophages harvested from the peritoneal cavity of mice offer a model that closely reflects the function of macrophages in vivo. nih.govnih.gov In LPS-stimulated mouse peritoneal macrophages, DHEA has been found to reduce the production of both MCP-1 and NO. cambridge.orgresearchgate.netcambridge.org This demonstrates that the anti-inflammatory effects of DHEA are not limited to immortalized cell lines but are also present in primary immune cells. cambridge.org

Table 1: Effects of DHEA on Inflammatory Markers in Macrophage Models

Cell ModelStimulantMarkerObserved Effect of DHEACitation
RAW264.7 CellsLPSNitric Oxide (NO)Dose-dependent inhibition of production researchgate.net
RAW264.7 CellsLPSMonocyte Chemotactic Protein-1 (MCP-1)Significant suppression of production cambridge.orgresearchgate.net
Mouse Peritoneal MacrophagesLPSNitric Oxide (NO)Reduced production cambridge.orgcambridge.org
Mouse Peritoneal MacrophagesLPSMonocyte Chemotactic Protein-1 (MCP-1)Reduced production cambridge.orgresearchgate.netcambridge.org

Myoblast cell lines are essential for research into muscle development, metabolism, and insulin (B600854) resistance.

C2C12 Myoblasts: The C2C12 cell line, derived from mouse satellite cells, can differentiate into myotubes and is a key model for studying skeletal muscle biology. nih.govnih.gov Studies have shown that C2C12 myoblasts express endocannabinoid system (ECS) receptors and the enzymes for ligand synthesis and degradation. frontiersin.org Treatment with DHEA was found to increase basal glucose uptake in both proliferating and differentiated C2C12 myoblasts. nih.govfrontiersin.org This effect is in contrast to the lower glucose uptake observed with the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.org Furthermore, DHEA treatment has been shown to alter the expression of genes related to the ECS and insulin signaling. nih.gov

In Vivo Animal Models (e.g., mouse brain, neonatal rats)

In vivo animal models are indispensable for understanding the physiological and pathological roles of DHEA in a complete biological system.

Mouse Brain: Studies using mouse models have provided insights into the presence and regulation of DHEA in the central nervous system. A novel N-acylethanolamide, tetracosahexaenoylethanolamide (THEA), has been identified in the mouse brain, and its levels, along with DHEA, are noted to be relevant in neuroinflammation. nih.gov Research has shown that DHEA levels in the wild-type mouse brain nearly double following ischemia/hypercapnia. nih.gov In Alzheimer's disease mouse models, the precursor DHA has been shown to enhance memory function and increase synapse formation, suggesting a potential role for its metabolites like DHEA. mdpi.com The plasticity of brain DHA levels, which can be depleted and restored through diet, has also been demonstrated in mice, highlighting the potential to modulate DHEA precursors. nih.gov

Neonatal Rats: Neonatal rat models are used to study developmental processes and the effects of various factors on early life. In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, administration of DHEA (synaptamide) was found to attenuate neuroinflammation within the hippocampus. mdpi.com The treatment also reversed the activation of microglia and reduced the production of pro-inflammatory cytokines. mdpi.com Furthermore, DHEA improved hippocampal neurogenesis in these animals. mdpi.com Studies on neonatal rats have also investigated the impact of dietary deficiency and supplementation of DHA, the precursor to DHEA, on brain fatty acid composition and learning, finding that supplementation could reverse biochemical and learning deficits. nih.gov

Molecular Biological Techniques

Molecular biology techniques provide the tools to investigate the mechanisms of DHEA action at the level of gene expression.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific messenger RNA (mRNA) transcripts. biotechniques.comnih.gov This allows researchers to determine how DHEA affects the expression of target genes. The method involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified in a reaction containing a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is measured in real-time during the PCR cycles, allowing for the quantification of the initial amount of mRNA. nih.gov

In Macrophage Studies: qPCR has been used to demonstrate that DHEA's inhibitory effect on NO and MCP-1 production in LPS-stimulated RAW264.7 macrophages occurs at the transcriptional level. cambridge.orgcambridge.org Treatment with DHEA significantly suppressed the LPS-induced mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO, and of MCP-1. cambridge.orgresearchgate.netcambridge.org

In Myoblast Studies: In C2C12 myoblast research, qPCR was employed to analyze the expression of genes related to the endocannabinoid system and insulin signaling following treatment with DHEA. nih.gov These analyses revealed that DHEA treatment influenced the mRNA levels of cannabinoid receptors (CB1 and CB2) and key components of the insulin signaling pathway, such as the insulin receptor (Insulin-R), insulin receptor substrate-1 (IRS-1), and glucose transporter 4 (GLUT4). nih.gov

Table 2: Gene Expression Changes in C2C12 Myoblasts Treated with DHEA (as reported in select studies)

GeneFunctionEffect of DHEA TreatmentCitation
Insulin-RInsulin ReceptorHigher expression compared to control nih.gov
IRS-1Insulin Receptor Substrate-1Higher expression compared to control nih.gov
GLUT4Glucose Transporter Type 4Higher expression compared to control nih.gov
Adenylyl cyclaseEnzyme in signal transductionHigher mRNA levels (with parent DHA) frontiersin.org

Table of Compounds

Compound Name Abbreviation
2-arachidonoylglycerol 2-AG
Anandamide AEA
Docosahexaenoic acid DHA
Docosahexaenoylethanolamide DHEA
Lipopolysaccharide LPS
Monocyte chemotactic protein-1 MCP-1
Nerve growth factor NGF
Nitric oxide NO
Tetracosahexaenoylethanolamide THEA
Glucose transporter 4 GLUT4
Insulin receptor Insulin-R
Insulin receptor substrate-1 IRS-1
Inducible nitric oxide synthase iNOS
Cannabinoid receptor 1 CB1

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins within a sample, providing insights into how Docosahexaenoylethanolamide (DHEA) may influence cellular functions by altering protein levels. nih.govyoutube.com The methodology involves several key steps. First, proteins are extracted from cells or tissues of interest and separated by size using gel electrophoresis. youtube.com These separated proteins are then transferred from the gel to a solid membrane, such as nitrocellulose or PVDF. nih.gov The membrane is subsequently incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is linked to a detection enzyme, then binds to the primary antibody. The final step involves adding a substrate that reacts with the enzyme to produce a detectable signal, often chemiluminescent or fluorescent, which appears as a band on the membrane. youtube.com The intensity of this band, which can be quantified using densitometry software, corresponds to the amount of the specific protein in the sample. nih.gov

In the context of DHEA research, Western blotting is crucial for understanding its mechanisms of action. For instance, studies have employed this technique to investigate the effects of DHEA's precursor, docosahexaenoic acid (DHA), on the expression of cannabinoid receptors in differentiated myoblasts. nih.gov Research has shown that treatment with DHA can lead to higher expression of these receptors. nih.gov Similarly, Western blotting can be used to analyze the expression of key enzymes involved in glucose metabolism and protein kinases in response to DHEA treatment, helping to elucidate the molecular pathways through which DHEA exerts its effects.

Immunostaining and Microscopy (e.g., MAP2 for neurite development, synapsin puncta for synaptogenesis)

Immunostaining, coupled with microscopy, is a powerful visualization technique used to examine the effects of DHEA on cellular architecture, particularly in neurons. This method allows researchers to identify the location and distribution of specific proteins within a cell, providing critical information about processes like neurite development and the formation of synapses (synaptogenesis).

The process involves treating cultured cells or tissue slices with a primary antibody that targets a specific protein of interest. For studying neurite development, an antibody against Microtubule-Associated Protein 2 (MAP2) is commonly used, as MAP2 is a protein enriched in the dendrites of neurons. Following this, a secondary antibody, tagged with a fluorescent dye, is applied. This fluorescent tag allows the targeted protein to be visualized under a fluorescence microscope.

In studies investigating the neurogenic properties of DHEA and its precursor DHA, this method is invaluable. Research has demonstrated that DHA supplementation promotes neurite growth in hippocampal neurons, leading to an increase in both the length of neurites and the number of branches. nih.govnih.gov By using immunostaining for markers like MAP2, researchers can quantitatively assess these morphological changes. Similarly, to study synaptogenesis, antibodies against proteins like synapsin can be used to visualize synapsin puncta, which are clusters of synaptic vesicles at presynaptic terminals. This allows for the quantification of synapse formation, providing evidence for the role of DHEA in neuronal connectivity and development.

Biochemical Assays

Glucose Uptake Assays

Biochemical assays are essential for quantifying the direct metabolic effects of DHEA. Glucose uptake assays, in particular, measure the ability of cells to import glucose from their environment, a fundamental process in cellular energy metabolism. promega.com A common method involves using a fluorescently labeled glucose analog, such as 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG). frontiersin.org This analog is transported into cells by glucose transporters but is not fully metabolized, allowing it to accumulate intracellularly. frontiersin.org

The assay procedure typically involves culturing cells, such as C2C12 myoblasts, and then treating them with DHEA for a specific period. frontiersin.orgnih.gov Following treatment, the cells are incubated with 2-NBDG. nih.gov After this incubation, the amount of 2-NBDG taken up by the cells is measured using a fluorescence plate reader. nih.gov The intensity of the fluorescence is directly proportional to the amount of glucose uptake.

Studies utilizing this methodology have shown that DHEA significantly enhances glucose uptake in both proliferating and differentiated C2C12 myoblasts. nih.govfrontiersin.org This effect highlights a key physiological role for DHEA in skeletal muscle, a major site for glucose storage and utilization. nih.gov

Measurement of Cellular Docosahexaenoylethanolamide Concentrations

To understand the biosynthesis and metabolism of DHEA, it is crucial to accurately measure its concentration in biological samples. The primary technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the precise quantification of DHEA, even at low physiological concentrations.

The process begins with the extraction of lipids, including DHEA, from cell cultures or tissues using an organic solvent mixture. core.ac.uk To ensure accurate quantification, a known amount of a stable isotope-labeled internal standard, such as DHEA-D4, is added to the sample before extraction. core.ac.uk The lipid extract is then dried and redissolved in a suitable solvent for analysis. core.ac.uk

Using LC-MS/MS, the components of the extract are first separated by liquid chromatography. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The instrument is set to detect the specific mass-to-charge ratio of DHEA and its fragments, as well as those of the internal standard. By comparing the signal intensity of the endogenous DHEA to that of the known amount of the internal standard, a precise concentration can be determined. Studies have used this method to measure the production of DHEA (also known as synaptamide) in neuronal cells, demonstrating its synthesis from precursors like DHA. nih.gov

Lipidomics Profiling in Biological Samples

Lipidomics is a comprehensive analytical approach used to identify and quantify the entire set of lipids (the lipidome) within a biological sample. nih.gov This powerful technique provides a detailed snapshot of the lipid landscape, revealing how DHEA may influence broader lipid metabolism beyond its own direct pathways. The most common technology used for lipidomics is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govyoutube.com

The workflow for a lipidomics study involves extracting lipids from samples such as plasma, tissues, or cells. These extracts are then analyzed by LC-MS, which separates the complex mixture of lipids and identifies individual lipid species based on their mass and fragmentation patterns. nih.gov Lipidomics can be untargeted, aiming to measure as many lipids as possible to discover unexpected changes, or targeted, focusing on specific classes of lipids known to be relevant to the biological question. youtube.com

Future Research Directions for Docosahexaenoylethanolamide

Docosahexaenoylethanolamide (DHEA), also known as synaptamide (B1662480), is an endogenous metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). nih.gov As an endocannabinoid-like compound, it is a subject of growing scientific interest due to its neurotrophic and immunomodulatory properties. nih.govcambridge.org Future research is poised to further uncover its complex mechanisms of action and therapeutic potential. Key areas of investigation include the detailed mapping of its receptor interactions and downstream signals, a comprehensive analysis of its metabolic products, and the exploration of its utility in treating a range of neurological and metabolic disorders.

Q & A

Q. Table 1. DHEA Metabolites and Detection Methods

MetaboliteDetection MethodSensitivity (LOD)Key Reference
7α-hydroxy-DHEAGC-MS, TLC0.1 ng/mL
AndrostenedioneLC-MS/MS0.5 pg/mg tissue
DHEA-sulfate (DHEAS)ELISA10 IU/mL

Q. Table 2. Common Pitfalls in DHEA Research

PitfallMitigation Strategy
Non-physiological dosingAllometric scaling; humanized models
Poor metabolite trackingIsotope tracing + enzyme inhibition assays
Inadequate blindingPlacebo matching; third-party randomization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.